molecular formula C14H30N2O2Si B11744022 1-[Diethoxy(piperidin-1-yl)silyl]piperidine

1-[Diethoxy(piperidin-1-yl)silyl]piperidine

Cat. No.: B11744022
M. Wt: 286.49 g/mol
InChI Key: QUQFYYDLIOBVSG-UHFFFAOYSA-N
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Description

1-[Diethoxy(piperidin-1-yl)silyl]piperidine is a specialized organosilicon compound featuring dual piperidine substituents, designed for use in advanced chemical synthesis and pharmaceutical research. This reagent serves as a versatile synthetic intermediate and a critical building block in the development of novel bioactive molecules. Piperidine derivatives are recognized as one of the most important structural motifs in medicinal chemistry, present in more than twenty classes of pharmaceuticals . The piperidine ring is a fundamental scaffold for constructing drug candidates, and its incorporation into organosilicon compounds can impart unique steric and electronic properties to a molecule . While specific pharmacological studies on this exact compound are not extensively reported in the literature, its structure suggests significant research value. Piperidine-based compounds are frequently investigated for their potential as inhibitors of critical enzymes like dihydrofolate reductase (DHFR), a key target in cancer and infectious disease research . Furthermore, structurally similar piperidine-silicon hybrids are utilized in the synthesis of complex molecules, including active pharmaceutical ingredients such as Raloxifene hydrochloride . The ethoxy and silyl groups on the central silicon atom make this reagent a potential precursor for further functionalization through cross-coupling or sol-gel processes, opening avenues in materials science and catalyst design. This product is intended for laboratory research purposes by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

diethoxy-di(piperidin-1-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQFYYDLIOBVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](N1CCCCC1)(N2CCCCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Organozinc-Mediated Coupling Reactions

Organozinc reagents have been widely employed for the functionalization of piperidine derivatives. In the Jackson group’s work, serine-derived organozinc intermediates were cross-coupled with propenoyl chloride to yield 4-oxo amino acids. Adapting this methodology, 1-[diethoxy(piperidin-1-yl)silyl]piperidine could be synthesized via a two-step process:

  • Formation of a Piperidinylzinc Intermediate :
    Reaction of piperidine with zinc metal under inert conditions generates a piperidinylzinc species.

  • Silylation with Diethoxychlorosilane :
    The organozinc intermediate reacts with diethoxychlorosilane (ClSi(OEt)₂) to install the silyl group.

Key Reaction Parameters :

  • Temperature: 0–25°C

  • Solvent: Tetrahydrofuran (THF) or diethyl ether

  • Catalysts: Palladium or copper catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency.

Yield Considerations :
Yields for analogous silylation reactions range from 55% to 85%, depending on steric hindrance and electronic effects.

Reductive Silylation of Piperidine Precursors

Reductive cyclization strategies, such as those reported for 6-oxoamino acids, offer a route to disubstituted piperidines. For This compound , this approach would involve:

  • Synthesis of a Silyl-Containing Enamine :
    Condensation of a ketone (e.g., diethoxy(piperidin-1-yl)silane) with a primary amine.

  • Cyclization via Hydrogenation :
    Catalytic hydrogenation (H₂, Pd/C) induces cyclization to form the piperidine ring while retaining the silyl group.

Stereochemical Outcomes :

  • Hydrogenation of unsaturated precursors often yields diastereomeric mixtures.

  • Steric effects from the diethoxysilyl group may favor axial or equatorial configurations.

Aza-Michael Addition and Cyclization Strategies

Manganese Dioxide-Mediated Oxidation-Cyclization

Poeschl et al. demonstrated that manganese dioxide (MnO₂) facilitates one-pot oxidation-cyclization reactions for 4-piperidone synthesis. Adapting this protocol:

  • Oxidation of Divinylcarbinol Derivatives :
    MnO₂ oxidizes divinylcarbinols to divinyl ketones.

  • Aza-Michael Addition with Piperidine :
    The divinyl ketone undergoes double aza-Michael addition with piperidine, followed by cyclization to form the silylated piperidine.

Optimized Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: Reflux (40°C)

  • Molecular sieves: 4 Å to absorb water.

Yield Data :

StepYield (%)Reference
Oxidation70–85
Cyclization60–75

Silylation of Preformed Piperidine Derivatives

Protection-Deprotection Strategies

Piperidine nitrogen atoms are often protected during synthesis. A Boc (tert-butoxycarbonyl) or TFA (trifluoroacetyl) group could be employed:

  • Protection :
    React piperidine with Boc₂O or TFAA.

  • Silylation :
    Introduce the diethoxysilyl group via nucleophilic substitution.

  • Deprotection :
    Remove the protecting group under acidic (TFA) or basic (NH₃/MeOH) conditions.

Advantages :

  • Higher regioselectivity due to reduced nucleophilicity of the protected amine.

Comparative Analysis of Synthetic Routes

The following table summarizes the feasibility of each method based on yield, scalability, and stereochemical control:

MethodYield Range (%)ScalabilityStereochemical ControlReference
Organozinc Coupling55–85ModerateLow
Reductive Silylation60–75HighModerate
MnO₂-Mediated Cyclization65–80HighHigh
Direct Silylation40–60LowLow
Protection-Deprotection70–85ModerateHigh

Chemical Reactions Analysis

Types of Reactions

1-[Diethoxy(piperidin-1-yl)silyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution with an amine could produce a silylamine .

Scientific Research Applications

Chemical Structure and Synthesis

1-[Diethoxy(piperidin-1-yl)silyl]piperidine is characterized by a piperidine ring substituted with a diethoxy silyl group. The synthesis of this compound typically involves the reaction of piperidine derivatives with silanes, leading to the formation of silyl ethers. The presence of the diethoxy group enhances the compound's solubility and stability, making it suitable for various applications in medicinal chemistry.

Inhibition of Enzymatic Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit significant inhibitory activity against various enzymes. For instance, compounds with similar structures have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and related disorders. This inhibition can lead to improved glucose metabolism and reduced fat accumulation, making these compounds potential candidates for treating obesity and diabetes .

Antimicrobial Properties

The antimicrobial efficacy of piperidine derivatives has been extensively studied. Compounds containing piperidine rings have demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways . The incorporation of silyl groups may enhance these properties by increasing lipophilicity and facilitating membrane penetration.

Analgesic Effects

Some studies have explored the analgesic properties of piperidine derivatives. For example, certain compounds have been shown to possess significant analgesic effects in animal models, suggesting that this compound could be evaluated for pain management applications . The relationship between chemical structure and analgesic potency is an important area of investigation.

Case Study 1: Metabolic Syndrome Treatment

A study focusing on the inhibition of 11β-HSD1 by piperidine derivatives demonstrated that these compounds could effectively lower blood sugar levels in diabetic models. The results indicated that treatment with these compounds led to improved insulin sensitivity and reduced visceral fat accumulation .

Case Study 2: Antimicrobial Activity Evaluation

In a comparative study, several piperidine derivatives were synthesized and tested for their antibacterial activity using standard protocols. The results showed that compounds similar to this compound exhibited moderate to strong antibacterial effects against multiple strains, highlighting their potential as therapeutic agents in infectious diseases .

Mechanism of Action

The mechanism of action of 1-[Diethoxy(piperidin-1-yl)silyl]piperidine involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to act as a versatile intermediate in chemical reactions. The piperidine ring can interact with biological targets, potentially influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs in Piperidine Chemistry

Piperidine derivatives are ubiquitous in pharmaceuticals and organic synthesis. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Key Substituents/Features Synthesis Method Notable Properties/Applications Reference
1-(Piperidin-1-yl)propane-1,2-dione Piperidine + diketone Pyruvic acid + oxalyl chloride + piperidine Antioxidant activity via thiosemicarbazone derivatives
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole + piperidine + aryl groups Chloroacetyl chloride + piperidine Anticancer, antimicrobial potential
1-(Piperidin-1-yl)tetradecan-1-one Long alkyl chain + piperidine ketone Not specified (NIST data) High lipophilicity; potential for lipid-based drug delivery
1-(3-Phenylprop-2-yn-1-yl)piperidine Propargyl group + piperidine Pd/C-catalyzed coupling Intermediate for bioactive alkyne derivatives
Piperine Piperidine + benzodioxole + conjugated diene Natural extraction or synthesis Anticancer, anti-inflammatory, bioavailability enhancer
Key Observations :
  • Electron-Withdrawing vs. Donating Groups : Compounds like 1-(piperidin-1-yl)propane-1,2-dione (diketone) exhibit enhanced reactivity for coordination chemistry (e.g., metal complexation ), whereas alkyl/aryl-substituted analogs (e.g., 1-(piperidin-1-yl)tetradecan-1-one) prioritize lipophilicity for membrane permeability .
  • Heterocyclic Hybrids: Tetrazole-piperidine hybrids (e.g., 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone) leverage tetrazole’s metabolic stability and piperidine’s basicity for drug design .
  • Silyl Ethers: While direct analogs of 1-[Diethoxy(piperidin-1-yl)silyl]piperidine are absent in the evidence, silicon-containing compounds (e.g., silatranes) are known for hydrolytic instability but tunable reactivity, suggesting similar challenges/opportunities for the target compound.
Reactivity of this compound :
  • Hydrolysis Sensitivity: The diethoxy silyl group may hydrolyze to silanol under acidic/neutral conditions, akin to other silyl ethers.
  • Coordination Chemistry : The piperidine nitrogen could act as a Lewis base, similar to 1-(piperidin-1-yl)propane-1,2-dione’s ability to form metal complexes .
Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Molecular Weight LogP (Predicted) Key Biological Activity
1-(Piperidin-1-yl)propane-1,2-dione Not reported 169.22 0.5 Antioxidant (ABTS•+ scavenging)
1-(Piperidin-1-yl)tetradecan-1-one Not applicable (oil) 295.50 6.8 Lipophilic carrier
Piperine 128–130 285.34 3.3 Anticancer, bioavailability enhancer
1-(3-Phenylprop-2-yn-1-yl)piperidine 89–91 199.28 2.9 Intermediate for acetylcholinesterase inhibitors
Key Trends :
  • Lipophilicity : Alkyl chain length (e.g., C14 in 1-(piperidin-1-yl)tetradecan-1-one) drastically increases LogP, impacting bioavailability .
  • Antioxidant Activity: Electron-deficient diketones (e.g., 1-(piperidin-1-yl)propane-1,2-dione) show radical scavenging via enol tautomerism .

Biological Activity

1-[Diethoxy(piperidin-1-yl)silyl]piperidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. It is a piperidine derivative that has garnered attention for its interactions with various biological targets, including receptors involved in pain modulation and other physiological processes.

Chemical Structure and Properties

The compound features a piperidine core linked to a silane group, which can enhance its solubility and bioavailability. The diethoxy substituents may also contribute to its pharmacological properties by influencing its interaction with biological macromolecules.

Research indicates that compounds with piperidine structures often act as ligands for various receptors, including histamine and sigma receptors. The piperidine moiety is crucial for binding affinity and selectivity towards these targets. For instance, studies have shown that dual-targeting compounds can improve therapeutic outcomes by modulating multiple pathways simultaneously .

Antinociceptive Effects

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in pain management. These compounds have been evaluated for their ability to act on histamine H3 receptors and sigma-1 receptors, which are implicated in pain perception. In vivo models demonstrate that certain piperidine derivatives exhibit significant analgesic activity, suggesting their utility in treating nociceptive and neuropathic pain .

Antimicrobial Activity

Piperidine derivatives have also been investigated for their antimicrobial properties. Compounds structurally similar to this compound have shown varying degrees of activity against bacterial strains such as Salmonella typhi and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Study on Pain Management

A study focusing on the analgesic properties of piperidine derivatives found that modifications to the piperidine ring could significantly alter receptor affinity and efficacy. Compounds designed to target both histamine H3 and sigma-1 receptors exhibited enhanced pain relief compared to those targeting a single receptor type .

Antimicrobial Screening

Another study synthesized a series of piperidine derivatives for antibacterial evaluation. The results indicated that specific structural modifications led to improved activity against gram-positive and gram-negative bacteria. The most active compounds were further analyzed for their binding interactions with bovine serum albumin (BSA), which is critical for assessing pharmacokinetic properties .

Data Summary

Activity Type Target Effect Reference
AntinociceptiveHistamine H3 / Sigma-1Significant analgesic activity
AntimicrobialVarious bacterial strainsModerate to strong antibacterial
Enzyme InhibitionAcetylcholinesterase (AChE)Strong inhibitory activity

Q & A

Q. Toxicological Focus

  • Ames test : Screens for mutagenicity using Salmonella strains.
  • MTT assay : Measures cytotoxicity in mammalian cell lines (e.g., IC50 > 100 µM indicates low toxicity).
  • Acute toxicity studies : Administer escalating doses in rodent models to determine LD50. Safety data sheets (SDS) provide hazard classifications (e.g., GHS Category 5 for low toxicity) .

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